tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]-N-methylcarbamate
Description
tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]-N-methylcarbamate is a carbamate derivative characterized by a cyclobutane ring substituted with a hydroxymethyl group at the 3-position and a tert-butoxycarbonyl (Boc)-protected N-methylamine. The Boc group enhances stability during synthetic processes, while the hydroxymethyl group offers a site for further functionalization.
Properties
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)cyclobutyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)9-5-8(6-9)7-13/h8-9,13H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGILXGQQADBQRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method is the reaction of tert-butyl carbamate with 3-(hydroxymethyl)cyclobutanone in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the cyclobutyl ring can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in elucidating biological pathways and mechanisms.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]-N-methylcarbamate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbamate moiety can also interact with active sites, modulating the function of the target molecules. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
To contextualize its properties, the compound is compared below with structurally related carbamates and heterocyclic derivatives. Key differences in substituents, stereochemistry, and functional groups influence physical properties, reactivity, and applications.
2.1. Positional Isomer: tert-Butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate
- Molecular Formula: C₁₀H₁₉NO₃ (identical to the target compound).
- Key Differences :
- Cyclobutyl substituent at the 1-position instead of 3.
- Physical Properties :
- Density: 1.08 g/cm³ (predicted).
- Boiling Point: 312.2°C (predicted).
- pKa: 12.12 (hydroxymethyl proton) .
- Stability : Requires storage at 2–8°C, indicating sensitivity to thermal degradation.
Positional isomerism affects molecular conformation and intermolecular interactions. The 1-substituted isomer may exhibit altered solubility due to differences in hydrogen-bonding capacity compared to the 3-substituted analog.
2.2. Amino-Substituted Carbamates
- tert-Butyl N-(3-amino-2-methylpropyl)-N-methylcarbamate (CAS 1248683-49-9): Functional Groups: Primary amine vs. hydroxymethyl. Implications:
- Higher basicity (amine pKa ~10–11) compared to the hydroxymethyl group (pKa ~12).
- Enhanced reactivity in nucleophilic reactions (e.g., amide bond formation).
- tert-Butyl N-{[1-(aminomethyl)cyclobutyl]methyl}carbamate (CAS 1564817-06-6): Structure: Cyclobutyl with aminomethyl substituent. Applications: Likely used in peptide mimetics or as a linker in prodrugs.
Amino-substituted analogs are more prone to oxidation but offer broader utility in bioconjugation compared to hydroxymethyl derivatives .
2.3. Pyridine-Based Carbonates
- tert-Butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate (): Core Structure: Pyridine ring vs. cyclobutane. Functional Groups: Carbonate ester and propargyl alcohol. Reactivity: Carbonates hydrolyze faster than carbamates under basic conditions.
2.4. Naphthoquinone-Containing Carbamate
- tert-Butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate (): Structure: Naphthoquinone moiety linked via a propylamine. Properties:
- Electrophilic quinone group enhances reactivity in redox reactions.
- Chlorine substituent increases molecular weight (MW 347.8) and lipophilicity.
Comparative Data Tables
Table 1: Physical and Chemical Properties
Table 2: Functional Group Impact on Reactivity
Biological Activity
tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]-N-methylcarbamate is a compound of significant interest in biological and medicinal chemistry. Its unique structure and functional groups facilitate various interactions with biological targets, making it a valuable tool for research and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₂₁NO₃
- Molecular Weight : 215.29 g/mol
- CAS Number : 2920399-15-9
The compound features a tert-butyl group, a hydroxymethyl cyclobutyl moiety, and a carbamate functional group. These components contribute to its stability and reactivity, allowing it to interact with various biological molecules.
The biological activity of this compound primarily involves its interaction with enzymes and receptors:
- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with active sites on enzymes or receptors, influencing their activity.
- Carbamate Interaction : The carbamate moiety can modulate the function of target molecules by interacting with their active sites, potentially altering cellular pathways and biological responses.
1. Biochemical Probing
This compound serves as a biochemical probe to study enzyme-catalyzed reactions involving carbamates. Its ability to interact selectively with specific enzymes makes it useful in elucidating metabolic pathways.
2. Medicinal Chemistry
Research indicates that derivatives of this compound may exhibit therapeutic properties. The stability provided by the carbamate group enhances the bioavailability of potential drug candidates, making it a promising lead compound for drug development targeting various diseases.
3. Industrial Applications
In addition to its biological significance, this compound is utilized in the production of specialty chemicals and materials due to its stability and reactivity .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Enzyme Interaction Studies : Research demonstrated that this compound can inhibit specific enzymes involved in metabolic processes, suggesting its potential for developing enzyme inhibitors.
- Therapeutic Potential : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. Further investigation is required to explore its efficacy in vivo .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₁NO₃ |
| Molecular Weight | 215.29 g/mol |
| CAS Number | 2920399-15-9 |
| Biological Activity | Enzyme inhibition, anticancer potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
